molecular formula C17H26N2O3 B3027367 (S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate CAS No. 1286209-04-8

(S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B3027367
CAS No.: 1286209-04-8
M. Wt: 306.4
InChI Key: JUSOQPBZYMQCSL-AWEZNQCLSA-N
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Description

(S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with a 2-methoxybenzyl group at the 1-position and a tert-butyl carbamate moiety at the 3-position. The (S)-stereochemistry at the pyrrolidine-3-yl position distinguishes it from its enantiomeric counterpart, (R)-tert-butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate . These methods highlight the complexity of synthesizing such carbamates, often requiring chromatographic purification for optimal yields .

Properties

IUPAC Name

tert-butyl N-[(3S)-1-[(2-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)18-14-9-10-19(12-14)11-13-7-5-6-8-15(13)21-4/h5-8,14H,9-12H2,1-4H3,(H,18,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSOQPBZYMQCSL-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120008
Record name Carbamic acid, N-[(3S)-1-[(2-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286209-04-8
Record name Carbamic acid, N-[(3S)-1-[(2-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286209-04-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S)-1-[(2-methoxyphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a nucleophilic substitution reaction, where a methoxybenzyl halide reacts with the pyrrolidine ring.

    Formation of the Carbamate Moiety: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group or the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional nuances of (S)-tert-butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate become evident when compared to analogs. Key differences include stereochemistry, substituent positioning, and heterocyclic modifications.

Enantiomeric Comparison: (S)- vs. (R)-Configuration

The (R)-enantiomer, (R)-tert-butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate (CAS: 1286208-40-9), shares the same molecular formula and substituents but differs in stereochemistry.

Compound CAS Number Stereochemistry Molecular Formula Molar Mass (g/mol)
This compound Not provided (S) Likely C₁₈H₂₆N₂O₃ ~318.41 (estimated)
(R)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate 1286208-40-9 (R) Likely C₁₈H₂₆N₂O₃ ~318.41 (estimated)

Positional Isomers: 2-Methoxy vs. 3-Methoxy Substitution

The 3-methoxybenzyl analog (CAS: 1286207-89-3) demonstrates how substituent positioning affects molecular properties. While both isomers share the same molecular formula, the 3-methoxy group may alter electronic distribution and steric interactions compared to the 2-methoxy variant .

Substituent Variations: Fluorobenzoyl vs. Methoxybenzyl

Replacing the 2-methoxybenzyl group with a 3-fluorobenzoyl moiety results in (S)-tert-butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate (CAS: 1286207-75-7). This modification reduces the molecular weight (308.35 g/mol vs.

Compound CAS Number Substituent Molecular Formula Molar Mass (g/mol)
This compound Not provided 2-Methoxybenzyl Likely C₁₈H₂₆N₂O₃ ~318.41
(S)-tert-Butyl 1-(3-fluorobenzoyl)pyrrolidin-3-ylcarbamate 1286207-75-7 3-Fluorobenzoyl C₁₆H₂₁FN₂O₃ 308.35

Heterocyclic Analogs: Pyrrolidine vs. Piperidine

Replacing the pyrrolidine core with piperidine, as in (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate (CAS: 216854-24-9), increases ring size, altering conformational flexibility and steric bulk. This modification reduces structural similarity (0.91 similarity score) compared to benzyl-substituted pyrrolidine derivatives (similarity score 0.94) .

Structural Similarity Scores

Quantitative similarity assessments (e.g., Tanimoto coefficients) highlight analogs with benzyl or bicyclic substituents (e.g., tert-butyl (1-benzylpyrrolidin-3-yl)carbamate, CAS: 99735-30-5) as the most structurally akin (similarity score 0.94) .

Biological Activity

(S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C17H26N2O3C_{17}H_{26}N_{2}O_{3} and a molecular weight of approximately 306.4 g/mol. It features a pyrrolidine ring and a tert-butyl carbamate moiety, with the methoxy group enhancing its lipophilicity, potentially improving its ability to permeate biological membranes.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. These interactions may modulate critical biological pathways, contributing to therapeutic effects such as:

  • Anti-inflammatory Activity : Preliminary studies suggest that the compound could exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Binding Studies

Binding studies have demonstrated that this compound shows promising affinities for specific receptors. For instance, the binding affinity was assessed using surface plasmon resonance techniques, revealing significant interactions with targets relevant to neurological disorders .

Case Studies

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved cognitive function. The compound was found to decrease levels of reactive oxygen species (ROS) in the brain, suggesting its role as an antioxidant .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of this compound. In vitro assays demonstrated that it inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide-stimulated macrophages, indicating a reduction in inflammatory responses.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureSimilarity Level
tert-Butyl methyl(pyrrolidin-3-yl)carbamateStructureHigh
(R)-tert-Butyl methyl(pyrrolidin-3-yl)carbamateStructureHigh
tert-butyl (1-benzylpyrrolidin-3-yl)carbamateStructureHigh
tert-butyl 3-(methylamino)pyrrolidine-1-carboxylateStructureModerate

The presence of the methoxy group in this compound enhances its pharmacokinetic properties compared to other similar compounds, potentially leading to improved bioavailability and efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate
Reactant of Route 2
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(S)-tert-Butyl 1-(2-methoxybenzyl)pyrrolidin-3-ylcarbamate

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